Conotoxin M I (reduced)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

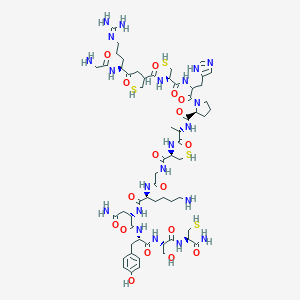

Conotoxin M I is a peptide neurotoxin derived from the venom of marine cone snails, specifically from the genus Conus. These snails use their venom to immobilize prey, which includes fish, worms, and other snails. Conotoxin M I belongs to the M-superfamily of conotoxins, characterized by their disulfide-rich structure and specific cysteine arrangement (CC–C–C–CC) . These peptides have garnered significant interest due to their potent biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The chemical synthesis of conotoxins, including Conotoxin M I, involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis is followed by oxidative folding to form the correct disulfide bonds . The choice of oxidative folding conditions is crucial to ensure the correct disulfide bond formation and high yield of the native isomer.

Industrial Production Methods: Industrial production of conotoxins is still in its nascent stages due to the complexity of their synthesis. advancements in peptide synthesis technologies and recombinant DNA techniques hold promise for large-scale production. Recombinant expression systems in bacteria or yeast can be employed to produce conotoxins, followed by purification and folding to achieve the desired bioactive form .

Chemical Reactions Analysis

Types of Reactions: Conotoxin M I undergoes various chemical reactions, including oxidation, reduction, and substitution. The formation of disulfide bonds through oxidative folding is a critical step in its synthesis . Reduction reactions can break these disulfide bonds, leading to the formation of linear peptides.

Common Reagents and Conditions:

Oxidation: Typically involves the use of oxidizing agents such as iodine or air oxidation in the presence of a buffer.

Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used to break disulfide bonds.

Substitution: Amino acid substitutions can be introduced during peptide synthesis to study structure-activity relationships.

Major Products: The major products of these reactions include the correctly folded bioactive conotoxin and its various disulfide isomers. Incorrectly folded isomers can be separated and discarded during purification .

Scientific Research Applications

Conotoxin M I has a wide range of scientific research applications:

Chemistry: Used as a molecular probe to study ion channels and receptor functions.

Biology: Helps in understanding the physiological roles of ion channels and neurotransmitter receptors.

Medicine: Potential therapeutic applications in pain management, epilepsy, and other neurological disorders.

Mechanism of Action

Conotoxin M I exerts its effects by targeting specific ion channels and receptors in the nervous system. It binds to nicotinic acetylcholine receptors (nAChRs), blocking the transmission of nerve signals . This blockade results in the immobilization of prey and provides insights into the functioning of these receptors. The binding involves interactions with specific amino acid residues in the receptor, stabilizing it in a closed conformation .

Comparison with Similar Compounds

Conotoxin M I is unique among conotoxins due to its specific cysteine arrangement and target specificity. Similar compounds include:

Alpha-conotoxins: Target nicotinic acetylcholine receptors but have different cysteine arrangements.

Delta-conotoxins: Affect voltage-gated sodium channels.

Mu-conotoxins: Block voltage-gated sodium channels in muscle tissue.

Each class of conotoxins has distinct structural features and biological targets, making them valuable tools for studying various physiological processes and potential therapeutic agents .

Properties

CAS No. |

83481-45-2 |

|---|---|

Molecular Formula |

C59H93N21O17S4 |

Molecular Weight |

1496.8 g/mol |

IUPAC Name |

2-[[6-amino-2-[[2-[[2-[2-[[1-[2-[[2-[[5-[(2-aminoacetyl)amino]-8-(diaminomethylideneamino)-4-oxo-2-(sulfanylmethyl)octanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoylamino]-3-sulfanylpropanoyl]amino]acetyl]amino]hexanoyl]amino]-N-[1-[[1-[(1-amino-1-oxo-3-sulfanylpropan-2-yl)amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]butanediamide |

InChI |

InChI=1S/C59H93N21O17S4/c1-29(70-57(96)43-8-5-15-80(43)58(97)38(18-32-21-66-28-69-32)75-56(95)42(27-101)79-50(89)31(24-98)17-44(83)34(71-46(85)20-61)7-4-14-67-59(64)65)49(88)78-41(26-100)51(90)68-22-47(86)72-35(6-2-3-13-60)52(91)74-37(19-45(62)84)54(93)73-36(16-30-9-11-33(82)12-10-30)53(92)76-39(23-81)55(94)77-40(25-99)48(63)87/h9-12,21,28-29,31,34-43,81-82,98-101H,2-8,13-20,22-27,60-61H2,1H3,(H2,62,84)(H2,63,87)(H,66,69)(H,68,90)(H,70,96)(H,71,85)(H,72,86)(H,73,93)(H,74,91)(H,75,95)(H,76,92)(H,77,94)(H,78,88)(H,79,89)(H4,64,65,67) |

InChI Key |

YXBQTKPMFURSAT-UHFFFAOYSA-N |

SMILES |

CC(C(=O)NC(CS)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)NC(CS)C(=O)N)NC(=O)C2CCCN2C(=O)C(CC3=CN=CN3)NC(=O)C(CS)NC(=O)C(CC(=O)C(CCCN=C(N)N)NC(=O)CN)CS |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CS)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)N)NC(=O)[C@@H]2CCCN2C(=O)C(CC3=CN=CN3)NC(=O)[C@H](CS)NC(=O)C(CC(=O)[C@H](CCCN=C(N)N)NC(=O)CN)CS |

Canonical SMILES |

CC(C(=O)NC(CS)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)NC(CS)C(=O)N)NC(=O)C2CCCN2C(=O)C(CC3=CN=CN3)NC(=O)C(CS)NC(=O)C(CC(=O)C(CCCN=C(N)N)NC(=O)CN)CS |

Appearance |

White lyophilized solidPurity rate: > 97 %AA sequence: Gly-Arg-Cys3-Cys4-His-Pro-Ala-Cys8-Gly-Lys-Asn-Tyr-Ser-Cys14-NH2Disulfide bonds: Cys3-Cys8 and Cys4-Cys14Length (aa): 14 |

Synonyms |

alpha-conotoxin MI conotoxin M I conotoxin M-1 conotoxin M1 conotoxin MI CTx MI |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.